2'-Hydroxy-4-methylchalcone

Description

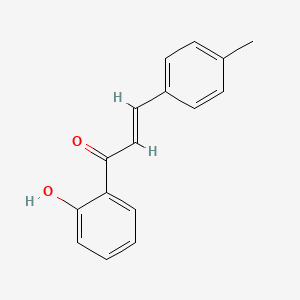

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H14O2/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-10+ |

InChI Key |

OOEWKJHFFYCQBM-ZHACJKMWSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |

Synonyms |

1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one 2HMC chalcone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 4 Methylchalcone and Its Analogues

Classical Synthesis Approaches for Chalcones

The cornerstone of chalcone (B49325) synthesis has traditionally been the Claisen-Schmidt condensation, a reliable method for forming the characteristic α,β-unsaturated ketone core of these compounds. This approach, along with variations in reaction conditions, has been extensively utilized for the preparation of 2'-Hydroxy-4-methylchalcone (B103711) and its analogs.

Claisen-Schmidt Condensation and Mechanistic Considerations

The Claisen-Schmidt condensation is a crossed-aldol condensation that occurs between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens. iiste.org For the synthesis of this compound, this involves the reaction of 2'-hydroxyacetophenone (B8834) with 4-methylbenzaldehyde (B123495). nih.gov The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol. iiste.orgscispace.comnih.gov

The mechanism begins with the deprotonation of the α-carbon of the acetophenone (B1666503) by the base, forming an enolate ion. iiste.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate can sometimes be isolated but readily undergoes dehydration to yield the more stable, conjugated chalcone structure. iiste.orgresearchgate.net The reaction's success often relies on the aldehyde's lack of α-hydrogens, preventing self-condensation. iiste.org Acid-catalyzed versions of the Claisen-Schmidt condensation are also known, utilizing catalysts like hydrogen chloride or boron trifluoride. iiste.orgrsc.org

The synthesis of this compound via Claisen-Schmidt condensation has been reported with yields around 65.5%. nih.gov This method is widely applicable for producing a variety of substituted chalcones by simply changing the starting acetophenone and benzaldehyde (B42025) derivatives. nih.govnih.gov

Solvent-Based and Solvent-Free Condensation Techniques

While traditional Claisen-Schmidt condensations are performed in solvents like ethanol, there is a growing interest in developing more environmentally friendly, solvent-free methods. ljmu.ac.ukinnovareacademics.in

Solvent-Based Synthesis: The conventional method for synthesizing this compound involves dissolving 2'-hydroxyacetophenone and 4-methylbenzaldehyde in methanol (B129727) or ethanol, followed by the addition of a base like KOH. nih.govnih.gov The reaction mixture is typically stirred at room temperature or heated to reflux. nih.govpubcompare.ai While effective, these methods often require significant amounts of organic solvents. ljmu.ac.uk

Solvent-Free Synthesis: Solvent-free, or solid-state, synthesis offers a green alternative by minimizing waste and often reducing reaction times. frontiersin.orgrsc.org One common technique is grinding the reactants (acetophenone and benzaldehyde) with a solid base catalyst, such as NaOH or KOH, using a mortar and pestle. rsc.orggkyj-aes-20963246.com This mechanical activation facilitates the reaction without the need for a solvent. This grinding technique has been shown to be more effective than refluxing in some cases, with shorter reaction times and reduced solvent usage. gkyj-aes-20963246.com Another solvent-free approach involves using catalysts like magnesium hydrogen sulfate (B86663) (Mg(HSO₄)₂) under mechanical stirring. rsc.org

| Reaction Condition | Reactants | Catalyst | Yield | Reference |

| Alkaline, high temp. | 2'-hydroxyacetophenone, 4-methylbenzaldehyde | - | 65.5% | nih.gov |

| Room temp. | Acetophenone, Benzaldehyde | 50% w/w aq. KOH | 65-90% | nih.gov |

| Grinding | Acetophenone, Benzaldehyde derivative | NaOH | - | rsc.org |

| Mechanical Stirring | 4-methylthio acetophenone, Aldehyde | Mg(HSO₄)₂ | 100% conversion | rsc.org |

Advanced and Green Synthetic Strategies for Chalcone Derivatives

In line with the principles of green chemistry, researchers have developed advanced synthetic methods for chalcones that are more efficient and environmentally benign. propulsiontechjournal.com These strategies often involve the use of alternative energy sources or novel catalytic systems. propulsiontechjournal.commdpi.com

Microwave-assisted synthesis has emerged as a popular green method. propulsiontechjournal.commdpi.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields compared to conventional heating. frontiersin.orgpropulsiontechjournal.com For instance, 2'-hydroxychalcones have been synthesized in 3-5 minutes with yields of 80-90% using anhydrous potassium carbonate (K₂CO₃) under microwave irradiation. rjpn.org

Ultrasound-assisted synthesis is another energy-efficient technique. propulsiontechjournal.com The use of ultrasonic waves can enhance the rate of reaction by lowering the activation energy, thereby reducing reaction times and temperatures. propulsiontechjournal.com

The use of eco-friendly solvents and catalysts is also a key aspect of green chalcone synthesis. Glycerin, a renewable and less polar solvent than water, has been successfully employed for chalcone synthesis, leading to good product yields. propulsiontechjournal.comscielo.br Other green approaches include the use of nano catalysts and ionic liquids. propulsiontechjournal.com These methods not only reduce the environmental impact but also often lead to simpler work-up procedures and higher purity of the final products. frontiersin.org

| Green Synthesis Method | Key Features | Advantages |

| Microwave-Assisted | Rapid heating, reduced reaction times | High yields, energy efficient |

| Ultrasound-Assisted | Lower activation energy, reduced temperature | Shorter reaction times, energy efficient |

| Glycerin as Solvent | Renewable, biodegradable solvent | Good yields, environmentally friendly |

| Solvent-Free Grinding | Mechanical activation without solvent | Minimal waste, shorter reaction times |

Derivatization and Analogue Synthesis of this compound

The versatile scaffold of this compound allows for extensive derivatization to create a wide array of analogues and hybrid compounds with potentially enhanced or novel biological activities.

Design and Synthesis of Structurally Modified Chalcones and Hybrid Compounds

The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation of various substituted acetophenones and benzaldehydes. nih.gov This modular approach allows for the systematic modification of both aromatic rings of the chalcone structure. For example, a series of polyoxygenated chalcones were synthesized through Claisen-Schmidt condensation to explore their antioxidant and antimicrobial properties. scielo.br

Hybrid compounds, which combine the chalcone scaffold with other pharmacologically active moieties, are a significant area of research. rsc.orgmdpi.comacs.org For instance, novel hybrid compounds have been synthesized by linking chalcones with piperazine (B1678402) derivatives, demonstrating potent antitumor activity. rsc.orgacs.org Similarly, indole-chalcone hybrids have been created, taking advantage of the biological properties of both parent structures. mdpi.com The synthesis of these hybrids can sometimes be achieved in a one-pot approach, for example, by reacting an intermediate chalcone with a functionalized guanidine (B92328) to produce pyrimidine-based compounds. frontiersin.org

Enzymatic Biotransformation and Microbial Reduction of Chalcones

Biotransformation offers a green and highly selective alternative to traditional chemical synthesis for modifying chalcone structures. mdpi.com This approach utilizes whole microbial cells or isolated enzymes to catalyze specific reactions under mild conditions. mdpi.com

A common microbial transformation of chalcones is the reduction of the α,β-unsaturated double bond to yield the corresponding dihydrochalcone (B1670589). mdpi.comscielo.org.mx For example, the biotransformation of this compound using whole cells of Gordonia sp. and Rhodococcus sp. resulted in the formation of 2'-hydroxy-4'-methyldihydrochalcone. mdpi.com In some cases, further reduction of the carbonyl group to an alcohol can occur. nih.gov Various microorganisms, including bacteria (Lactobacillus, Rhodococcus), fungi (Aspergillus niger, Scedosporium apiospermum), and cyanobacteria, have been shown to effectively reduce chalcones. scielo.org.mxnih.govresearchgate.net

Enzymatic glycosylation is another important biotransformation that can improve the water solubility and bioavailability of chalcones. nih.govnih.gov Glucosyltransferases from various sources have been used to attach sugar moieties to hydroxychalcones. nih.gov For instance, flavonoid 7-O-glucosyltransferase from Scutellaria baicalensis has been shown to be effective in the glycosylation of 4'-hydroxychalcones. nih.gov In some cases, hydrolases like lipases and acylases have demonstrated the ability to catalyze the synthesis of chalcones themselves, showcasing enzymatic promiscuity.

| Biotransformation Type | Microorganism/Enzyme | Product | Reference |

| C=C Bond Reduction | Gordonia sp., Rhodococcus sp. | 2-hydroxy-4′-methyldihydrochalcone | mdpi.com |

| C=C Bond Reduction | Scedosporium apiospermum | Dihydrochalcones | scielo.org.mx |

| C=C Bond Reduction & Carbonyl Reduction | Rhodotorula rubra | Dihydrochalcones and secondary alcohols | nih.gov |

| Glycosylation | Flavonoid 7-O-glucosyltransferase | Chalcone glycosides | nih.gov |

Glycosylation Strategies for Chalcone Derivatives and Their Derivatives

Glycosylation, the process of enzymatically attaching sugar moieties to organic molecules, is a critical modification strategy for enhancing the physicochemical properties of chalcones, such as their water solubility, stability, and bioavailability. nih.govnih.govmdpi.comnih.govresearchgate.net This modification can be achieved through various chemical and biotechnological methods, leading to a diverse range of chalcone glycosides. researchgate.net

Chemical Synthesis of Chalcone Glycosides

Chemical methods for glycosylation often involve multi-step processes of protection, coupling, and deprotection. researchgate.net

One of the most established methods is the Koenigs-Knorr reaction , which involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or mercuric cyanide. nih.govwikipedia.org In its classic application for flavonoids, acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, TAGBr) is a common glycosyl donor. nih.govresearchgate.netnih.gov The reaction is often carried out in solvents like dry acetone (B3395972) or a mixture of quinoline (B57606) and benzene. nih.govresearchgate.net For instance, substituted hydroxychalcones can be reacted with TAGBr in dry acetone using a 5% aqueous potassium hydroxide solution in methanol at low temperatures (0–5 °C) to yield acetylated chalcone glycosides. researchgate.netnih.gov

Following the glycosylation step, the protecting acetyl groups on the sugar moiety are typically removed. A widely used deacetylation procedure is the Zemplén method , which involves treating the acetylated glycoside with a catalytic amount of sodium methoxide (B1231860) in dry methanol at room temperature. researchgate.netnih.gov This method efficiently yields the final chalcone-O-glycosides. researchgate.net

Another approach is the Ferrier rearrangement , which provides a pathway to C-glycosides. This method involves the reaction of a glycal (an unsaturated sugar) with a nucleophile, such as a hydroxychalcone (B7798386), in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF3·OEt2). ikm.org.my For example, reacting 3,4,6-tri-O-acetyl-D-glucal with a hydroxylated chalcone in dry acetonitrile (B52724) under reflux can lead to the formation of C-glycoside derivatives. ikm.org.my

Phase-transfer catalysis has also been employed for flavonoid glycosylation, offering a convenient method in a chloroform-water system. nih.gov

| Method | Glycosyl Donor | Chalcone Substrate | Catalyst/Promoter | Key Conditions | Product Type | Reference(s) |

| Koenigs-Knorr | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (TAGBr) | Hydroxychalcones | KOH / Silver Carbonate | Dry acetone, 0-5 °C, followed by deacetylation (NaOMe/MeOH) | O-Glycoside | researchgate.net, nih.gov, wikipedia.org |

| Ferrier Rearrangement | 3,4,6-tri-O-acetyl-D-glucal | Hydroxylated Chalcones | BF3·OEt2 | Dry acetonitrile, reflux | C-Glycoside | ikm.org.my |

Enzymatic and Biotechnological Glycosylation

Biocatalytic glycosylation offers an environmentally friendly alternative to chemical synthesis, often providing high regioselectivity and stereoselectivity without the need for extensive protection and deprotection steps. researchgate.netmbl.or.kr This can be achieved using either isolated enzymes or whole-cell systems.

Whole-Cell Biotransformation

Microorganisms, particularly entomopathogenic filamentous fungi, have proven to be effective biocatalysts for the glycosylation of chalcones. nih.govpjmonline.org Strains like Isaria fumosorosea and Beauveria bassiana are capable of transforming chalcones into their glycoside derivatives. nih.gov

Specifically, when This compound was subjected to biotransformation with these fungi, different products were formed. The culture of Beauveria bassiana KCH J1.5 transformed this compound into a chalcone glucopyranoside derivative. nih.gov In contrast, Isaria fumosorosea KCH J2 converted it into two different dihydrochalcone glucopyranoside derivatives. nih.gov This indicates that in the case of I. fumosorosea, hydrogenation of the chalcone's α,β-unsaturated bond occurred alongside glycosylation. nih.gov Further studies have shown that these fungi can produce unique glycosides, such as 2′-hydroxy-4-methyldihydrochalcone 5′-O-β-D-(4″-O-methyl)-glucopyranoside, demonstrating the ability to introduce a methylated sugar moiety. researchgate.netmdpi.com

| Microorganism | Substrate | Product(s) | Reference(s) |

| Beauveria bassiana KCH J1.5 | This compound | Chalcone glucopyranoside derivative | nih.gov |

| Isaria fumosorosea KCH J2 | This compound | Two dihydrochalcone glucopyranoside derivatives | nih.gov |

Bacteria have also been utilized for chalcone glycosylation. A whole-cell biocatalytic system using Bacillus subtilis ATCC 6633, engineered to co-express the glycosyltransferase BsGT1 along with enzymes for UDP-Glc regeneration (phosphoglucomutase and UDP-Glc pyrophosphorylase), successfully produced β-D-glucosides of various chalcones, including 4'-hydroxy-4-methylchalcone. mbl.or.kr

Enzymatic Glycosylation using Isolated Enzymes

The use of isolated glycosyltransferases (GTs) allows for precise control over the glycosylation reaction. GTs from various bacterial, plant, and fungal sources have been used to glycosylate hydroxychalcones. nih.govmdpi.comresearchgate.net These enzymes typically utilize an activated sugar donor, such as a UDP-sugar (e.g., UDP-glucose). pjmonline.org

To improve efficiency and overcome the high cost of sugar-nucleotide donors, cascade reactions have been developed. One such system involves using a sucrose (B13894) synthase, like Glycine max sucrose synthase (GmSuSy), to generate the required UDP-glucose from the inexpensive substrates sucrose and UDP. nih.govmdpi.comresearchgate.net This UDP-glucose is then used by a flavonoid glucosyltransferase, such as Sbaic7OGT from Scutellaria baicalensis, to glycosylate the chalcone acceptor. nih.govmdpi.comresearchgate.net This approach has been successfully applied to a range of 4'-hydroxychalcones. nih.govmdpi.comresearchgate.net

Investigation of Biological Activities Pre Clinical Research

Anti-Cancer and Anti-Proliferative Research

2'-Hydroxy-4-methylchalcone (B103711) has demonstrated notable anti-cancer and anti-proliferative effects across various in vitro models. Its multifaceted mechanism of action involves inhibiting cancer cell growth, inducing programmed cell death, causing cell cycle arrest, and modulating key signaling pathways and gene expression. 2'-hydroxychalcones are recognized as crucial intermediates in the synthesis of flavonoids and flavones and exhibit significant anticancer activities. plos.org

Research has shown that this compound effectively inhibits the proliferation of different cancer cell lines. For instance, it has proven to have antiproliferative activity against MCF-7 human breast cancer cells. plos.org Studies have also investigated its effects on other cancer cell types, revealing its potential as a broad-spectrum anti-cancer agent. In a study involving three chalcone (B49325) derivatives, this compound was one of the compounds investigated for its anti-cancer properties against Ehrlich Ascites Carcinoma (EAC) cells. benthamscience.comingentaconnect.com

| Cell Line | Cancer Type | Key Findings | Citation |

|---|---|---|---|

| MCF-7 | Human Breast Cancer | Demonstrated antiproliferative activity. | plos.org |

| Ehrlich Ascites Carcinoma (EAC) | Mouse Ascitic Cancer | Investigated for anti-cancer properties. | benthamscience.comingentaconnect.com |

A key mechanism of the anti-cancer activity of this compound is the induction of apoptosis, or programmed cell death. Chalcones, in general, are known to induce apoptosis, primarily through the mitochondrial pathway. mdpi.com This involves the regulation of pro-apoptotic and anti-apoptotic proteins. For example, a related chalcone, 2',4'-dihydroxy-3,4-methylenedioxychalcone (B1353244), was found to induce mitochondria-mediated apoptotic pathways in EAC cells. benthamscience.comingentaconnect.com This compound led to classic apoptotic features such as membrane blebbing, chromatin condensation, and nuclear fragmentation. ingentaconnect.com Furthermore, another chalcone derivative, 2'-hydroxy-4',5'-dimethoxychalcone, induces apoptosis in human non-small cell lung cancer cells by activating the death receptor 5 (DR5) signaling pathway. nih.gov

This compound has been shown to interfere with the cancer cell cycle, leading to arrest at specific phases. This prevents the cells from dividing and proliferating. For instance, some chalcone derivatives can induce cell cycle arrest at the G2/M phase. mdpi.comumn.edu A synthetic chalcone derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, has been noted to cause cell cycle arrest and apoptosis in prostate cancer models. ljmu.ac.uk

The anti-cancer effects of this compound are also attributed to its ability to modulate critical signaling pathways that are often dysregulated in cancer.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. 2'-Hydroxychalcone (B22705) has been shown to inhibit the NF-κB pathway, which contributes to its ability to induce autophagy and apoptosis in breast cancer cells. nih.gov A related compound, 2'-hydroxy-4-methylsulfonylchalcone, also inhibits NF-κB activation in prostate cancer cells. nih.gov

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is crucial for cell proliferation and survival. Research on related chalcones indicates that they can inhibit this pathway. For example, 2'-hydroxy-4-methylsulfonylchalcone was found to downregulate the PI3K/Akt survival pathway in prostate cancer cells. nih.gov Additionally, 4-Methylcatechol has been shown to exert protective effects through the PI3K/Akt pathway in neural stem/progenitor cells. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including proliferation and apoptosis. A synthetic chalcone derivative, 2-hydroxy-4'-methoxychalcone, was found to inhibit the p44/42 MAPK in human aortic smooth muscle cells. nih.govresearchgate.net Furthermore, 2'-hydroxychalcone treatment leads to the activation of the JNK/MAPK pathway in breast cancer cells. nih.gov

This compound influences the expression of several genes and proteins that are critical for cancer cell survival and proliferation.

Bcl-2 Family Proteins: Chalcones can modulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. Studies have shown that some chalcones can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. mdpi.com For instance, 2',4'-dihydroxy-3,4-methylenedioxychalcone treatment in EAC cells resulted in reduced Bcl-2 expression and a notable upregulation of Bax expression. benthamscience.comingentaconnect.com Similarly, 2'-hydroxy-4-methylsulfonylchalcone has been shown to downregulate Bcl-2 in prostate cancer cells. nih.gov

p53: The tumor suppressor protein p53 plays a crucial role in preventing cancer development. The chalcone derivative 2',4'-dihydroxy-3,4-methylenedioxychalcone was found to upregulate the expression of p53 in EAC cells. benthamscience.comingentaconnect.com

Cyclins: Cyclins are proteins that control the progression of the cell cycle. The chalcone derivative 2-hydroxy-4'-methoxychalcone has been shown to inhibit the upregulation of Cyclin D1 and Cyclin D3 in human aortic smooth muscle cells. nih.govresearchgate.net The forced expression of cyclin D3 combined with the absence of cyclin D1 has been shown to inhibit skin tumor development in mice. nih.gov

| Gene/Protein | Chalcone Derivative | Effect | Cell Line/Model | Citation |

|---|---|---|---|---|

| Bcl-2 | 2',4'-dihydroxy-3,4-methylenedioxychalcone | Downregulation | Ehrlich Ascites Carcinoma (EAC) | benthamscience.comingentaconnect.com |

| Bax | 2',4'-dihydroxy-3,4-methylenedioxychalcone | Upregulation | Ehrlich Ascites Carcinoma (EAC) | benthamscience.comingentaconnect.com |

| p53 | 2',4'-dihydroxy-3,4-methylenedioxychalcone | Upregulation | Ehrlich Ascites Carcinoma (EAC) | benthamscience.comingentaconnect.com |

| Cyclin D1 | 2-hydroxy-4'-methoxychalcone | Inhibition of upregulation | Human aortic smooth muscle cells | nih.govresearchgate.net |

| Cyclin D3 | 2-hydroxy-4'-methoxychalcone | Inhibition of upregulation | Human aortic smooth muscle cells | nih.govresearchgate.net |

Regulation of Key Signaling Pathways (e.g., NF-κB, PI3K/Akt, MAPK)

Anti-Inflammatory Properties

In addition to its anti-cancer effects, this compound and related compounds exhibit significant anti-inflammatory properties. mdpi.compreprints.org Inflammation is a critical component of many chronic diseases, including cancer. One study highlighted that 2'-hydroxy-chalcones have been investigated for their anti-inflammatory activities. preprints.org A related compound, 2-hydroxy-4'-methoxychalcone, was shown to decrease the upregulation of the pro-inflammatory cytokines interleukin (IL)-1β and IL-6 in oxidized low-density lipoprotein-stimulated human aortic smooth muscle cells. nih.govresearchgate.net Another derivative, 2'-hydroxy-4',6'-dimethoxychalcone, mitigated the lipopolysaccharide (LPS)-induced expression of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inflammatory cytokines, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) proteins. nih.gov

Modulation of Inflammatory Mediators and Pathways

Chalcones, a class of compounds to which this compound belongs, have been noted for their ability to modulate inflammatory responses. nih.gov Specifically, some chalcone derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. ljmu.ac.uk For instance, a synthetic chalcone derivative, 2-hydroxy-3′,5,5′-trimethoxychalcone, was found to hinder inflammatory responses in microglial cells by inhibiting the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines like IL-1β and IL-6. nih.gov Another study highlighted that 2′,5′-trihydroxychalcone demonstrated neuroprotective effects by reducing the production of TNF-α and IL-6 in microglia. nih.gov

Inhibition of Enzyme Activity (e.g., Cyclooxygenase (COX))

Research has indicated that chalcones and their derivatives can inhibit cyclooxygenase (COX) enzymes. frontiersin.org The anti-inflammatory activity of some chalcones is attributed to their ability to inhibit COX-2. frontiersin.org Studies on synthetic fluoro-hydroxy substituted pyrazole (B372694) chalcones have shown a selective inhibitory effect against the COX-2 enzyme with a more moderate effect on COX-1. frontiersin.org Furthermore, docking studies on chalcone derivatives have suggested their potential to inhibit COX-2 activity. mdpi.com

Impact on Cellular Proliferation in Inflammatory Contexts (e.g., Human Aortic Smooth Muscle Cells)

The effect of chalcone derivatives on the proliferation of human aortic smooth muscle cells (HASMC) has been investigated. nih.gov Human Aortic Smooth Muscle Cells are isolated from the human aorta. sciencellonline.com One study demonstrated that a synthetic chalcone derivative, 2-hydroxy-4'-methoxychalcone, significantly inhibited the proliferation of human aortic smooth muscle cells induced by oxidized low-density lipoprotein (Ox-LDL). nih.gov This inhibitory effect was mediated through the inhibition of p44/42 mitogen-activated protein kinase. nih.gov

Antioxidant and Anti-Oxidative Stress Activities

This compound has been recognized for its antioxidant activities. researchgate.net The antioxidant potential of chalcones is often evaluated through methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. botanyjournals.com The presence of hydroxyl groups in the structure of chalcones is considered important for their antioxidant properties. mdpi.com The trans-conformation of this compound, which allows for a hydrogen bond between the carbonyl group and the 2'-hydroxyl group, is believed to facilitate its electron transfer mechanism, contributing to its antioxidant capacity. researchgate.net

Antimicrobial Spectrum Analysis

Antibacterial Efficacy Against Pathogenic Strains

Chalcones have demonstrated a broad spectrum of antibacterial activity. chalcogen.roacs.org Studies have shown that 2'-hydroxychalcones exhibit moderate to good antimicrobial activity against various bacterial strains. chalcogen.ro The antimicrobial action of chalcones is thought to be related to the α,β-unsaturated ketone moiety, which can react with nucleophilic groups in essential bacterial proteins. chalcogen.ro Some research has indicated that dihydroxylated chalcones show better antimicrobial activity compared to methylchalcones. chalcogen.ro Furthermore, certain chalcone derivatives have shown synergistic effects when combined with common antibiotics against multidrug-resistant clinical strains of Acinetobacter baumannii and Pseudomonas aeruginosa. researchgate.net

Below is a table summarizing the antibacterial activity of some chalcone derivatives against Staphylococcus aureus.

| Compound | Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1,3-Bis-(2-hydroxy-phenyl)-propenone | MRSA ATCC 43300 | 37.5 ± 13.2 | nih.gov |

| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA ATCC 43300 | 97.5 ± 27.5 | nih.gov |

| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA ATCC 43300 | 110.8 ± 21.1 | nih.gov |

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus

Antifungal Potentials Against Fungal Species

The antifungal properties of chalcones have also been a subject of investigation. mdpi.comafjbs.comresearchgate.netjomardpublishing.com The presence of a reactive α,β-unsaturated keto group is considered crucial for their biological activity. researchgate.net One study found that 2-hydroxy-4,4',6'-trimethoxy chalcone effectively inhibited the spore germination of several fungi, including Alternaria solani, Aspergillus flavus, and Colletotrichum capsici. nih.gov Another study reported that 2-hydroxychalcone (B1664081) showed potent activity against dermatophyte species like Trichophyton rubrum and Trichophyton mentagrophytes, including their biofilms. frontiersin.org

The following table presents the antifungal activity of 2-hydroxychalcone against select dermatophyte species.

| Fungal Species | MIC (mg/L) | Reference |

|---|---|---|

| Trichophyton rubrum | 7.8 | frontiersin.org |

| Trichophyton mentagrophytes | 7.8 | frontiersin.org |

MIC: Minimum Inhibitory Concentration

Antiviral Investigations

Chalcones, a class of compounds to which this compound belongs, have demonstrated a wide array of pharmacological activities, including antiviral properties. ijpsr.comacs.org Research has explored the potential of various chalcone derivatives against several viruses.

While direct studies on this compound's antiviral activity are not extensively detailed in the provided context, the broader family of chalcones has shown promise. For instance, a synthetic chalcone derivative, 2′-hydroxy-4-methoxychalcone, was designed based on quercetin (B1663063) and showed activity against H5N1-NA in a non-competitive manner, suggesting its potential use in addressing drug resistance. nih.gov Another chalcone, Ro 09-0410 (4′ ethoxy-2′-hydroxy-4,6′ dimethoxy-chalcone), has been noted for its ability to inactivate rhinovirus. nih.gov These examples highlight the potential of the chalcone scaffold in developing antiviral agents.

Antiparasitic and Antileishmanial Activities

The chalcone family has been a subject of interest for its antiparasitic and, specifically, antileishmanial activities. ijpsr.comacs.org Various chalcone derivatives have been investigated for their efficacy against different species of Leishmania.

A notable example within the chalcone family is 2',6'-Dihydroxy-4'-methoxychalcone (DMC), which has demonstrated significant activity against both promastigotes and intracellular amastigotes of Leishmania amazonensis. nih.govfrontiersin.org Furthermore, a series of oxygenated chalcones and other derivatives like 2',4'-dihydroxychalcone (B613834) have shown potent in vitro antileishmanial activity. nih.gov The antileishmanial effects of chalcones have been observed in both in vitro and in vivo studies, with some compounds preventing lesion development in animal models. nih.gov While direct data on this compound is limited in this context, the strong performance of structurally similar compounds underscores the potential of this chemical class. Methoxylated 2'-hydroxychalcones, for instance, have shown interesting antiparasitic activity, particularly against Trypanosoma brucei. unimore.it

Enzyme Inhibitory Activities (Beyond Inflammation)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

2'-Hydroxychalcones have been a focus of research for their potential as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Studies have shown that 2'-hydroxychalcones can exhibit good activity against AChE, often with strong selectivity over butyrylcholinesterase (BChE). nih.gov

A series of 2'-hydroxychalcones were synthesized and evaluated, with many showing some level of AChE inhibitory activity. nih.gov The most active compounds in one study had IC50 values in the range of 40–85 µM. nih.gov Another study identified a C4-substituted tertiary nitrogen-bearing 2'-hydroxychalcone as a potent AChE inhibitor with an IC50 of 3.3 µM and high selectivity for AChE over BChE. nih.gov Molecular docking studies suggest these compounds can interact with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of AChE. nih.gov

Table 1: AChE and BChE Inhibitory Activity of Selected 2'-Hydroxychalcone Analogues

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) |

|---|---|---|---|

| Compound 4c | 3.3 | >100 | >30 |

| 2'-hydroxychalcones (general range) | 40 - 85 | - | - |

Data sourced from multiple studies on 2'-hydroxychalcone derivatives. nih.govnih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition

Chalcones have been investigated for their potential to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, a key strategy in managing type 2 diabetes. rsc.orgnih.gov Several synthetic chalcones have shown potential inhibitory activity against these enzymes. frontiersin.org

Research indicates that the substitution patterns on the chalcone scaffold influence their inhibitory activity. rsc.org The presence of hydroxyl groups at specific positions on the aromatic rings can be favorable for this effect. rsc.org While specific IC50 values for this compound were not found, related chalcone derivatives have demonstrated significant inhibition of α-glucosidase and moderate inhibition of α-amylase. frontiersin.org For instance, some hydroxychalcone-based compounds have been designed as dual inhibitors of both α-glucosidase and aldose reductase. nih.gov

Aldose Reductase Inhibition

The inhibition of aldose reductase is another area of interest for chalcone derivatives, particularly in the context of diabetic complications. acs.org Studies have explored the inhibitory effects of 2'-hydroxychalcones on rat lens aldose reductase. hilarispublisher.comumn.edu

Novel series of hydroxychalcone-based dual inhibitors of aldose reductase (ALR2) and α-glucosidase have been designed. nih.gov Many compounds in these series have shown potent inhibitory activity for both enzymes. nih.gov This highlights the potential of the hydroxychalcone (B7798386) structure as a basis for developing agents to manage diabetic complications. nih.gov

Cardiovascular-Related Research (e.g., Anti-atherosclerotic effects)

Chalcones are being explored for their therapeutic potential in cardiovascular diseases, including atherosclerosis. nih.gov A synthetic chalcone derivative, 2-hydroxy-4'-methoxychalcone, has been shown to inhibit the proliferation and inflammation of human aortic smooth muscle cells. nih.gov This effect is significant because the proliferation of these cells, often stimulated by oxidized low-density lipoprotein (Ox-LDL), is a key mechanism in the development of atherosclerosis. nih.gov

The anti-atherosclerotic effects of 2-hydroxy-4'-methoxychalcone are mediated through the inhibition of specific signaling pathways and are associated with an increase in the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ). nih.gov This compound was also found to act synergistically with other drugs to inhibit the proliferation of human aortic smooth muscle cells. nih.gov These findings suggest that chalcone derivatives have versatile therapeutic potential against atherosclerosis. nih.gov

Interaction with Biological Membranes and Macromolecules

The interaction of this compound with biological structures such as proteins and cell membranes is a critical area of pre-clinical research, shedding light on its potential pharmacokinetic and pharmacodynamic properties. Studies have focused on its binding to serum albumins and its influence on the integrity and fluidity of lipid membranes.

Binding Studies with Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA)

Research into the interaction between this compound and serum albumins, particularly Human Serum Albumin (HSA), reveals specific binding characteristics. HSA is a major transport protein in the blood, and its interaction with compounds can significantly affect their distribution and availability in the body.

Fluorimetric studies have demonstrated that this compound binds to HSA and quenches its intrinsic fluorescence. nih.gov This quenching occurs through a static mechanism, which indicates the formation of a complex between the chalcone and the albumin molecule. nih.govnih.gov The binding process is identified as spontaneous. nih.govnih.gov The primary forces driving this interaction are hydrogen bonding and van der Waals forces. nih.govnih.gov When compared to the related compounds 4'-methylflavanone (B8500494) and 4'-methylflavone, this compound exhibited a stronger fluorescence quenching effect on HSA. nih.gov

While detailed binding studies for this compound with Bovine Serum Albumin (BSA) are not extensively documented in the available literature, research on other chalcone derivatives shows that they also interact with BSA, often through a combination of static and dynamic quenching mechanisms involving hydrophobic forces. nih.govresearchgate.net

The binding parameters for the interaction of this compound with HSA have been determined at different temperatures, as detailed in the table below.

| Temperature (K) | Stern-Volmer Quenching Constant (Ksv) (x 104 M-1) | Binding Constant (Kb) (x 104 M-1) | Number of Binding Sites (n) |

|---|---|---|---|

| 298 | 2.84 ± 0.05 | 4.27 ± 0.08 | 1.03 ± 0.02 |

| 304 | 2.33 ± 0.04 | 2.19 ± 0.04 | 0.96 ± 0.01 |

| 310 | 1.95 ± 0.03 | 1.29 ± 0.02 | 0.91 ± 0.01 |

Influence on Lipid Membranes (e.g., Red Blood Cell Membranes, Phosphatidylcholine Model Membranes)

The interaction of this compound with lipid bilayers has been investigated using both biological membranes from red blood cells (RBCMs) and synthetic phosphatidylcholine (PC) model membranes. nih.govnih.govresearchgate.net These studies are crucial for understanding how the compound might cross cellular barriers and exert its effects.

Initial cytotoxicity assays showed that this compound does not induce hemolysis in red blood cells, indicating it does not have a toxic effect on these membranes at the concentrations tested. nih.govresearchgate.net

Mechanistic Insights and Molecular Interactions

Elucidation of Molecular Targets and Cellular Pathways

2'-Hydroxy-4-methylchalcone (B103711) has been identified as a modulator of several key cellular pathways and molecular targets, highlighting its diverse biological activities. One of the primary targets is the inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.gov Studies have shown that 2'-hydroxychalcones, including the 4-methyl substituted variant, exhibit inhibitory activity against human recombinant AChE. nih.gov This suggests a potential role in modulating cholinergic neurotransmission.

Furthermore, chalcones, as a class of compounds, are known to interact with various signaling pathways implicated in cancer and inflammation. nih.govhilarispublisher.com For instance, some chalcones have been shown to target the NF-κB signaling pathway by inhibiting IκB kinase (IKK), which leads to the stabilization of IκBα and subsequent inactivation of NF-κB. nih.gov While direct evidence for this compound's effect on this specific pathway is still emerging, the general activity of chalcones provides a strong rationale for its investigation in this context.

Research has also pointed towards the involvement of this compound in pathways related to cell cycle regulation and apoptosis. tandfonline.combenthamscience.com Some 2'-hydroxychalcone (B22705) derivatives have been found to induce apoptosis in cancer cells through the inhibition of histone deacetylases (HDACs) and subsequent cell cycle arrest. tandfonline.com Additionally, studies on similar chalcone (B49325) structures indicate an ability to modulate the expression of key apoptotic proteins like Bcl-2 and Bax, and the tumor suppressor p53. benthamscience.com

Analysis of Protein Binding Mechanisms

The interaction of this compound with proteins, particularly human serum albumin (HSA), has been a subject of detailed investigation. nih.govresearchgate.netnih.gov These studies are crucial for understanding the pharmacokinetics and distribution of the compound within the body.

Fluorescence quenching studies have demonstrated that this compound binds to HSA primarily through a static quenching mechanism. nih.govresearchgate.netnih.gov This indicates the formation of a stable ground-state complex between the chalcone and the protein. The binding process is spontaneous, and the primary forces driving this interaction are hydrogen bonding and van der Waals forces . nih.govresearchgate.netnih.gov

The affinity of this compound for HSA is noteworthy. Structural-binding affinity relationships have revealed that its fluorescence quenching effect on HSA is stronger compared to related compounds like 4'-methylflavanone (B8500494) and 4'-methylflavone. nih.gov This suggests a more stable and efficient binding to the protein.

Biophysical Studies on Membrane Perturbation

The interaction of this compound with biological membranes has been explored through biophysical studies, providing insights into its cellular uptake and localization. nih.govnih.gov These studies have utilized model systems such as red blood cell membranes (RBCMs) and phosphatidylcholine (PC) liposomes. nih.govnih.gov

Research indicates that this compound has a significant impact on the physical properties of membranes. It has been shown to interact with both the hydrophilic and hydrophobic regions of lipid bilayers. nih.govnih.gov Specifically, it causes an increase in the packing order of the lipid headgroups in the hydrophilic region and a decrease in the fluidity of the hydrophobic core. nih.govnih.gov

Notably, compared to its cyclic analogues (4'-methylflavanone and 4'-methylflavone), this compound exerts a greater influence on the hydrophobic area of the membrane. nih.govresearchgate.netnih.gov This suggests that its open-chain structure facilitates deeper penetration into the lipid bilayer. This interaction can lead to an increase in the stiffness of the hydrophobic region, which is attributed to strong hydrophobic interactions between the compound and phospholipids, as well as its capacity to form both intramolecular and intermolecular hydrogen bonds. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods have been instrumental in providing a detailed, atomic-level understanding of the interactions between this compound and its biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have been employed to predict and analyze the binding modes of this compound with various proteins. For instance, docking studies have been performed to understand its interaction with acetylcholinesterase (AChE). nih.gov These simulations help in visualizing the binding pocket and identifying key amino acid residues involved in the interaction, which can include hydrogen bonds and hydrophobic contacts.

In a broader context, docking studies on chalcone derivatives have been used to explore their interactions with a range of targets, including protein kinases like CK2. biointerfaceresearch.com While not specific to the 4-methyl derivative, these studies show that chalcones can bind to the ATP-binding site of kinases, and the binding affinity can be influenced by the substitution pattern on the aromatic rings. biointerfaceresearch.com For example, certain chalcone derivatives have shown a higher affinity for the CK2 protein surface than known inhibitors, suggesting their potential as modulators of this enzyme. biointerfaceresearch.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time. mdpi.com MD simulations have been used in conjunction with molecular docking to refine the binding poses of chalcones and to calculate binding free energies. nih.gov

For this compound, MD simulations have supported the findings from experimental binding studies with human serum albumin (HSA), suggesting a stable binding within the protein's microenvironment. nih.gov These simulations can reveal the flexibility of the ligand in the binding site and the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds.

Structure Activity Relationship Sar Studies

Correlation Between Structural Motifs and Specific Biological Activities

The chalcone (B49325) scaffold, characterized by two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system, is a privileged structure in drug discovery due to its wide range of pharmacological activities. acs.orgmdpi.com The specific biological activities of chalcone derivatives are often correlated with the substitution patterns on these aromatic rings.

For instance, the presence of a hydroxyl group at the 2'-position of the A-ring is a common feature in many biologically active chalcones and is considered important for various activities. bohrium.comchalcogen.ro This 2'-hydroxy group can form a hydrogen bond with the carbonyl oxygen, which influences the conformation and electronic properties of the molecule. researchgate.net

The substitution on the B-ring also plays a significant role. In the case of 2'-Hydroxy-4-methylchalcone (B103711), the methyl group at the 4-position of the B-ring contributes to its specific biological profile. Studies on various chalcone derivatives have shown that the nature and position of substituents on both rings A and B are critical in determining the type and potency of their biological effects, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. acs.orgljmu.ac.uk

Impact of Substituent Effects (e.g., Hydroxyl, Methyl, Halogen, Methoxy (B1213986) Groups) on Efficacy and Selectivity

The efficacy and selectivity of chalcones are heavily influenced by the electronic and steric properties of their substituents.

Hydroxyl Groups: The number and position of hydroxyl groups are critical for antioxidant activity. mdpi.com For example, chalcones with a 3,4-dihydroxy substitution pattern on ring B often exhibit high antioxidant activity. nih.gov The 2'-hydroxy group on ring A is also considered crucial for the stability and activity of many chalcones. chalcogen.ro In some cases, the presence of three hydroxyl groups in the chalcone scaffold has been shown to favor the inhibition of certain enzymes like butyrylcholinesterase. mdpi.com

Methyl Groups: The introduction of a methyl group, as seen in this compound, can modulate the lipophilicity and steric bulk of the molecule, thereby affecting its interaction with biological targets. nih.gov However, some studies have indicated that methyl-substituted chalcones may exhibit lower antimicrobial activity compared to those with hydroxyl groups. chalcogen.ro

Halogen Groups: The incorporation of halogen atoms like chlorine or bromine can enhance the biological activity of chalcones. jomardpublishing.com Halogenated chalcones have shown significant inhibitory activity against certain enzymes and have been associated with increased anti-inflammatory and acetylcholinesterase inhibitory activities. jomardpublishing.comnih.gov

Methoxy Groups: Methoxy groups, being electron-donating, can influence the electronic distribution within the molecule. Their presence has been linked to various biological activities, including antimalarial and antitumor effects. mdpi.comjomardpublishing.com For instance, 2'-hydroxy-4-methoxychalcone (B191450) has demonstrated antioxidant properties. ljmu.ac.uk Furthermore, the presence of methoxy groups in the A ring has been associated with higher acetylcholinesterase inhibitory activity. nih.gov

The following table summarizes the impact of different substituents on the biological activities of chalcone derivatives based on various studies.

| Substituent | Position | Impact on Biological Activity | Reference |

| Hydroxyl (-OH) | Ring B (3,4-dihydroxy) | High antioxidant activity | nih.gov |

| Hydroxyl (-OH) | 2'-position (Ring A) | Important for stability and activity | chalcogen.ro |

| Methyl (-CH3) | Ring B | Modulates lipophilicity and steric bulk | nih.gov |

| Halogen (-Cl, -Br) | Ring B | Can enhance anti-inflammatory and enzyme inhibitory activity | jomardpublishing.comnih.gov |

| Methoxy (-OCH3) | Ring A | Associated with higher acetylcholinesterase inhibitory activity | nih.gov |

| Methoxy (-OCH3) | Ring B | Linked to antimalarial and antitumor effects | mdpi.comjomardpublishing.com |

Role of α,β-Unsaturated Carbonyl Group in Biological Function

The α,β-unsaturated carbonyl system is a key pharmacophore of the chalcone scaffold and is fundamental to many of its biological activities. acs.orgnih.govresearchgate.net This electrophilic moiety can act as a Michael acceptor, enabling it to react with nucleophilic groups, such as the thiol groups of cysteine residues in proteins and enzymes. researchgate.net This covalent interaction is believed to be a primary mechanism for the biological effects of many chalcones. researchgate.net

The reactivity of this system is responsible for a broad spectrum of activities, including the inhibition of enzymes and interference with cellular signaling pathways. nih.govbiosynth.com For example, the α,β-unsaturated carbonyl system has been implicated in the inhibition of proteasomal activity, which is a key target in cancer therapy. nih.gov The polarized carbon-carbon double bond within this system is considered responsible for its success as a biologically active moiety. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chalcone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For chalcone derivatives, QSAR studies are employed to understand how different physicochemical properties and structural descriptors influence their therapeutic effects. chalcogen.ro

These models convert the chemical structures into numerical descriptors that encode various features like spatial, structural, and lipophilic properties. researchgate.net By correlating these descriptors with observed biological activities, QSAR models can predict the activity of new, unsynthesized chalcone derivatives. This approach aids in the rational design of more potent and selective drug candidates by identifying the key structural features that determine their biological properties. researchgate.net For instance, QSAR analyses have shown that the antioxidant properties of chalcones are determined by their spatial, structural, and lipophilic characteristics. researchgate.net

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Research Product Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture, allowing for the purification of the desired product and the assessment of its purity. These techniques are routinely employed during and after the synthesis of 2'-Hydroxy-4-methylchalcone (B103711).

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions. nih.govsigmaaldrich.com In the synthesis of chalcones, TLC allows researchers to observe the consumption of starting materials (acetophenone and benzaldehyde (B42025) derivatives) and the formation of the chalcone (B49325) product. nih.govscitepress.org The process involves spotting the reaction mixture onto a silica (B1680970) gel-coated plate and developing it in an appropriate solvent system, often a mixture of hexane (B92381) and ethyl acetate (B1210297). rsc.orgmit.edu The separated spots are then visualized, typically under UV light, where the chalcone product may appear as a distinct, often yellow, spot. rsc.org This allows for a qualitative assessment of when the reaction is complete. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and is used for both purity assessment and quantitative analysis of the synthesized this compound. mdpi.comacs.org By passing the sample through a column packed with a stationary phase under high pressure, HPLC can separate the target compound from any impurities or byproducts with great efficiency. The purity of this compound can be determined by the area of its peak in the resulting chromatogram relative to the total area of all peaks.

Column Chromatography for Purification of Synthesized Compounds

Following the synthesis of this compound, column chromatography is a standard method for purifying the crude product. nih.govclinicsearchonline.org This technique operates on the same principles as TLC but on a larger scale. The crude mixture is loaded onto a column packed with a stationary phase, such as silica gel, and a solvent or solvent mixture (eluent) is passed through the column. nih.govrsc.org The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for the isolation of the pure chalcone. acs.org Fractions are collected and analyzed, often by TLC, to identify those containing the purified this compound. nih.gov

Spectroscopic Methods for Structural Elucidation of Research Products

Spectroscopic techniques are indispensable for determining the precise molecular structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are used to characterize this compound. nih.govuq.edu.aunih.gov

¹H-NMR: The ¹H-NMR spectrum of this compound provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. researchgate.net Key signals include those for the vinylic protons (H-α and H-β) of the α,β-unsaturated ketone system, which typically appear as doublets with a large coupling constant (around 15-16 Hz), confirming the trans configuration of the double bond. rsc.orgmdpi.com The spectrum also shows signals for the aromatic protons on both rings and a characteristic singlet for the methyl group. pjsir.org The hydroxyl proton often appears as a singlet in the downfield region of the spectrum. nih.gov

| ¹H-NMR Data for this compound |

| Proton |

| H-α |

| H-β |

| ¹³C-NMR Data for this compound |

| Carbon |

| C=O |

| C-α |

| C-β |

Mass Spectrometry (MS, HR ESI-MS, GC-MS, MS-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. nih.gov Various MS techniques are employed in the analysis of this compound.

MS: A standard mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. pjsir.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provides a very accurate mass measurement, which can be used to confirm the molecular formula of this compound. mdpi.comnih.gov For example, the molecular ion peak [M+H]⁺ can be observed and compared to the calculated value. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. spectrabase.com This is useful for analyzing complex mixtures and can provide both the retention time and the mass spectrum of this compound.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a key analytical technique for identifying the functional groups within a molecule. In the analysis of this compound, the FTIR spectrum provides clear evidence of its core structural features. A distinct band at 3433 cm⁻¹ confirms the presence of the hydroxyl (-OH) group. banglajol.info Another significant absorption band at 1635 cm⁻¹ is indicative of the conjugated carbonyl (C=O) group. banglajol.info

Raman spectroscopy offers complementary vibrational data. While FTIR is based on infrared absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. For chalcones, Raman spectra are also effective in identifying key functional groups and can provide information on characteristics such as crystalline phase and polymorphic forms. horiba.comamericanpharmaceuticalreview.com The combination of both FTIR and Raman spectroscopy allows for a comprehensive vibrational analysis of the molecule's structure. researchgate.net

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | ~3433 banglajol.info | Not typically prominent |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Methyl C-H | Stretching | 2950-2850 | 2950-2850 |

| Carbonyl (C=O) | Stretching | ~1635 banglajol.info | 1650-1600 |

| Alkene C=C | Stretching | 1600-1580 | 1600-1580 |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

| C-O | Stretching | 1300-1200 | Not typically prominent |

Note: Specific wavenumbers can vary based on the sample preparation and instrument.

UV-Visible Spectroscopy for Absorbance Characteristics

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. Chalcones, including this compound, possess a conjugated system of double bonds formed by the two aromatic rings and the α,β-unsaturated ketone bridge. This extended conjugation leads to strong UV absorbance. clinicsearchonline.org

The UV-Vis spectrum of chalcones typically displays two major absorption bands corresponding to π → π* and n → π* electronic transitions. clinicsearchonline.org The introduction of substituents on the aromatic rings can shift the absorption range. clinicsearchonline.org For instance, a related compound, 2'-hydroxy-4-methoxychalcone (B191450), shows a maximum absorption wavelength (λmax) at 367 nm when dissolved in dichloromethane. The specific absorbance characteristics of this compound are crucial for quantitative analysis and for understanding its electronic properties.

| Electronic Transition | Chromophore | Typical Wavelength Range (nm) |

| π → π | Conjugated Aromatic and Enone System | 280-380 |

| n → π | Carbonyl Group | 300-350 (often as a shoulder) |

Note: The exact λmax is dependent on the solvent and the specific substitution pattern of the chalcone.

Advanced Methods for Metabolic Profiling and Biotransformation Product Characterization (e.g., HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for studying how organisms metabolize compounds like this compound. This technique allows for the separation, identification, and quantification of the parent compound and its biotransformation products in complex biological samples. researchgate.net

Research has shown that this compound undergoes various biotransformation reactions when exposed to microorganisms. For example, studies using bacterial strains like Gordonia sp. and Rhodococcus sp. have demonstrated the reduction of the α,β-unsaturated bond to yield 2-hydroxy-4′-methyldihydrochalcone. mdpi.comdntb.gov.ua In some cases, further reactions occur, such as the reduction of the carbonyl group to form an alcohol, or even hydroxylation at other positions on the molecule. mdpi.com

Filamentous fungi, such as Isaria fumosorosea and Beauveria bassiana, have also been used to biotransform this compound. nih.gov These transformations can lead to the formation of dihydrochalcone (B1670589) glucopyranoside derivatives or chalcone glucopyranoside derivatives, demonstrating glycosylation as another metabolic pathway. nih.gov The precise identification of these metabolites is achieved by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer, which provides structural information. researchgate.net

| Parent Compound | Biocatalyst | Major Transformation | Product | Reference |

| This compound | Gordonia sp. DSM 44456 | Reduction of C=C bond | 2-hydroxy-4′-methyldihydrochalcone | mdpi.com |

| This compound | Rhodococcus sp. DSM 364 | Reduction of C=C bond | 2-hydroxy-4′-methyldihydrochalcone | mdpi.com |

| This compound | Gordonia sp. DSM 44456 | Reduction and Hydroxylation | 2,4-dihydroxy-4′-methyldihydrochalcone | mdpi.com |

| This compound | Isaria fumosorosea KCH J2 | Reduction and Glycosylation | Dihydrochalcone glucopyranoside derivatives | nih.gov |

| This compound | Beauveria bassiana KCH J1.5 | Glycosylation | Chalcone glucopyranoside derivative | nih.gov |

Future Perspectives in Chemical Biology and Drug Discovery

Continued Exploration for Novel Chalcone-Based Lead Compounds

The simple and versatile structure of 2'-Hydroxy-4-methylchalcone (B103711) makes it an ideal template for the generation of new lead compounds. mdpi.com The field is actively exploring derivatives to enhance potency and target specificity. Chalcones are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and acetylcholinesterase inhibition properties. acs.orgpreprints.org

Research has shown that substitutions on the phenyl rings of the chalcone (B49325) scaffold significantly influence biological activity. science.gov For instance, a series of 2′-hydroxychalcones were synthesized and evaluated as inhibitors of human acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov While this compound itself showed some activity, other derivatives with different substitutions demonstrated varied potencies, highlighting the importance of continued structural exploration. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 2'-Hydroxychalcones This table is based on data from a study evaluating a series of 2'-hydroxychalcones.

| Compound | B-ring Substituent | % Inhibition at 10 µM | IC₅₀ (µM) |

| This compound | 4-CH₃ | 16.5 ± 2.1 | > 100 |

| 2'-Hydroxychalcone (B22705) | None | 10.3 ± 1.1 | > 100 |

| 4-Bromo-2'-hydroxychalcone | 4-Br | 22.1 ± 1.3 | 85.1 ± 1.2 |

| 4-Chloro-2'-hydroxychalcone | 4-Cl | 27.5 ± 2.3 | 68.3 ± 1.1 |

| Source: Adapted from Molecules, 2014. nih.gov |

Further strategies to generate novel leads include chemical modifications like glycosylation. The attachment of sugar moieties can improve the stability, water solubility, and metabolic properties of chalcones, which often suffer from low bioavailability. mbl.or.krresearchgate.net For example, the enzymatic conversion of 4'-hydroxy-4-methylchalcone into its corresponding β-D-glucoside has been successfully demonstrated, providing a basis for discovering derivatives with potentially better clinical value. mbl.or.kr Molecular hybridization, which combines the chalcone scaffold with other pharmacologically active moieties, is another promising avenue for creating novel compounds with enhanced or dual activities. mdpi.com

Strategies for Overcoming Drug Resistance in Pre-clinical Models

A significant challenge in cancer therapy is the development of drug resistance. Certain chalcone derivatives have shown potential in overcoming this hurdle. A notable example is the synthetic derivative 2'-hydroxy-4-methylsulfonylchalcone (RG003), which has been shown to overcome resistance to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in prostate cancer cells. nih.gov While many cancer cells are resistant to TRAIL-induced apoptosis, the combination of RG003 with TRAIL was found to synergistically enhance cell death. nih.gov

The mechanism involves the modulation of several key survival pathways. nih.gov RG003 was found to upregulate the expression of Death Receptor 5 (DR5) and downregulate survival proteins and pathways such as Bcl-2, PI3K/Akt, and NF-κB. nih.gov Furthermore, its ability to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in resistance mechanisms, renders cancer cells more sensitive to TRAIL. nih.gov This combined treatment amplified the activation of apoptosis effectors like caspase-8 and caspase-3, leading to increased cell death. nih.gov These findings suggest that chalcone derivatives could be developed as adjuvants in chemotherapy to resensitize resistant tumors.

Table 2: Molecular Targets of 2'-hydroxy-4-methylsulfonylchalcone (RG003) in Overcoming TRAIL Resistance This table summarizes the key molecular changes induced by the chalcone derivative in resistant prostate cancer cells.

| Protein/Pathway | Effect of RG003 Treatment | Consequence |

| Death Receptor 5 (DR5) | Upregulation | Enhanced sensitivity to TRAIL |

| Bcl-2 | Downregulation | Promotion of apoptosis |

| PI3K/Akt Pathway | Downregulation | Inhibition of cell survival signaling |

| NF-κB Pathway | Inhibition | Induction of apoptosis |

| Cyclooxygenase-2 (COX-2) | Reduction | Sensitization to TRAIL treatment |

| Source: Adapted from Anticancer Drugs, 2015. nih.gov |

Development of Multi-target and Polypharmacological Agents

The concept of polypharmacology—designing single chemical entities that can modulate multiple biological targets—is gaining traction as a strategy for treating complex diseases. The chalcone scaffold is well-suited for the development of such multi-target agents. scispace.com The ability of this compound and its analogues to interact with diverse proteins and cellular structures supports this perspective.

For example, beyond its potential as an acetylcholinesterase inhibitor, this compound has been studied for its ability to inhibit lipoxygenases (LOXs), enzymes involved in inflammatory pathways. preprints.orgnih.gov Furthermore, biophysical studies have shown that this compound interacts strongly with biological membranes, causing a significant increase in stiffness in the hydrophobic region of the lipid bilayer. nih.gov This interaction with cell membranes, a critical component of cellular function, represents another layer of its complex biological activity. nih.gov Chalcone derivatives have also been identified as inhibitors of key signaling molecules like NF-κB and receptor tyrosine kinases. acs.orgscispace.com This inherent capacity to engage multiple targets suggests that chalcone-based compounds could be developed to treat multifactorial conditions like cancer and neurodegenerative diseases, where hitting a single target is often insufficient.

Table 3: Potential Molecular Targets for the Chalcone Scaffold This table lists various biological targets that have been reported for chalcone derivatives, illustrating their polypharmacological potential.

| Target Class | Specific Example(s) | Associated Disease(s) |

| Enzymes | Acetylcholinesterase nih.gov, Lipoxygenases preprints.org, Cyclooxygenases nih.gov, Protein Tyrosine Phosphatase 1B scispace.com | Alzheimer's, Inflammation, Cancer |

| Transcription Factors | Nuclear Factor kappa B (NF-κB) acs.orgnih.gov | Inflammation, Cancer |

| Kinases | PI3K/Akt nih.gov, p44/42 MAPK nih.gov, Receptor Tyrosine Kinases scispace.com | Cancer, Atherosclerosis |

| Apoptosis Regulators | Bcl-2 nih.gov, Caspases nih.gov | Cancer |

| Structural Proteins | Tubulin uc.pt | Cancer |

| Membrane Receptors | Death Receptor 5 (DR5) nih.gov | Cancer |

| Source: Compiled from multiple sources. acs.orgscispace.compreprints.orgnih.govnih.govnih.govuc.pt |

Integration with Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by screening small chemical fragments, which are then grown or linked to create more potent molecules. The relatively simple, modular structure of this compound aligns well with the principles of FBDD. The molecule can be conceptually deconstructed into two key fragments: the 2'-hydroxyacetophenone (B8834) A-ring and the 4-methylbenzaldehyde (B123495) B-ring, connected by the enone linker.

In an FBDD approach, these fragments or their analogues could be screened individually for weak binding to a biological target. Once a fragment "hit" is identified, it can be optimized and grown into the unoccupied space of the binding pocket. For example, the 2'-hydroxyphenyl ketone moiety could be identified as a fragment that anchors the molecule to a specific site through hydrogen bonding, while the substituted B-ring fragment could be systematically modified to enhance affinity and selectivity. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large, complex molecules and can lead to lead compounds with better ligand efficiency.

Application of Chemoinformatics and In Silico Screening in Chalcone Research

Chemoinformatics and computational methods are indispensable tools in modern drug discovery, enabling the rational design and virtual screening of new compounds. mdpi.comnih.gov These in silico techniques are being increasingly applied to chalcone research to predict biological activities and understand structure-activity relationships (SAR).

Molecular modeling studies, for instance, have been used to elucidate how 2'-hydroxychalcones bind to the active site of acetylcholinesterase. nih.gov These studies suggested that the compounds interact with residues in both the peripheral anionic site and the gorge region of the enzyme, explaining their mixed-type inhibition kinetics. nih.gov In another study, a combination of molecular docking and molecular dynamics (MD) simulations was used to predict and evaluate the stability of the complex between this compound and the lipoxygenase enzyme. preprints.org Such simulations provide insights into the binding mode and stability of the ligand-protein complex over time. preprints.org Furthermore, Density Functional Theory (DFT) calculations have been employed to analyze the conformation of the chalcone, confirming that the trans-conformation is the most thermodynamically stable. researchgate.netpreprints.org These computational approaches accelerate the discovery process by prioritizing the synthesis of compounds with the highest predicted activity, saving time and resources. mdpi.comnih.gov

Table 4: Application of In Silico Methods in Chalcone Research This table outlines various computational techniques and their specific applications in the study of this compound and its analogues.

| In Silico Technique | Application in Chalcone Research | Example/Reference |

| Molecular Docking | Predicts the preferred binding mode and affinity of a chalcone to its protein target. | Predicting the binding of 2'-hydroxychalcones to acetylcholinesterase and lipoxygenase. preprints.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Evaluates the stability of the chalcone-protein complex over time. | Assessing the stability of the this compound-lipoxygenase complex. preprints.org |

| Density Functional Theory (DFT) | Determines the most stable 3D conformation of the chalcone molecule. | Conformational analysis of this compound. researchgate.netpreprints.org |

| Virtual Screening | Screens large libraries of virtual chalcone derivatives to identify potential hits for a specific target. | General strategy for accelerating drug discovery. mdpi.comnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Develops models that correlate chemical structure with biological activity to predict the potency of new derivatives. | General strategy for rational drug design. mdpi.com |

Q & A

Q. What are the recommended methodologies for synthesizing 2'-hydroxy-4-methylchalcone and ensuring structural fidelity?

- Methodological Answer : A common synthesis route involves cyclization of 2',4'-dihydroxy-4-methoxychalcone under acidic conditions (e.g., refluxing with concentrated H₂SO₄ in ethanol for 24 hours), followed by purification via preparative thin-layer chromatography (TLC) using n-hexane/ethyl acetate (4:3) . Structural validation requires nuclear magnetic resonance (NMR) to confirm hydroxyl and methoxy group positions, supplemented by high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. How can researchers address solubility challenges for this compound in biological assays?

- Methodological Answer : Solubility can be enhanced using polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol. For aqueous systems, prepare stock solutions in DMSO followed by serial dilution in buffered media (e.g., PBS). Centrifugation at 500×g is recommended to precipitate undissolved particles . Solubility data should be cross-validated using UV-Vis spectroscopy at λmax ~280 nm .

Q. What computational tools are effective for predicting the biological activity of this compound?

- Methodological Answer : Tools like Way2Drug Pass Online predict pharmacological profiles (e.g., membrane integrity agonism, JAK2 inhibition) based on structural descriptors. For example, this compound has a high probability (Pa = 0.901) of acting as a membrane integrity agonist, which can be further validated via in vitro assays like lactate dehydrogenase (LDH) release tests .

Advanced Research Questions

Q. How can analytical methods be optimized to resolve discrepancies in purity assessments of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (methanol/water) to detect impurities. Certified reference standards (e.g., ≥90% purity by HPLC) should be employed for calibration . Quantify residual solvents via gas chromatography (GC) and inorganic impurities using inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What experimental strategies validate the predicted role of this compound as a monophenol monooxygenase inhibitor?

- Methodological Answer : Conduct enzyme inhibition assays using mushroom tyrosinase as a model system. Monitor L-DOPA oxidation spectrophotometrically at 475 nm. Include kojic acid as a positive control. IC₅₀ values should be calculated using non-linear regression, with triplicate measurements to ensure reproducibility .

Q. How do structural analogs of this compound (e.g., dihydrochalcones) influence its biological activity profile?

- Methodological Answer : Compare activity using analogs like 2',6'-dihydroxy-4'-methoxydihydrochalcone. Perform SAR studies by modifying the hydroxyl/methoxy substituents. For example, dihydrochalcone derivatives exhibit reduced planarity, which may alter membrane permeability. Assess differences via parallel artificial membrane permeability assays (PAMPA) .

Q. What mechanisms underlie contradictory data on the antihypoxic activity of this compound across studies?

- Methodological Answer : Variability may arise from differences in cell models (e.g., primary vs. immortalized cells) or oxygen deprivation protocols (chemical hypoxia vs. chamber-based hypoxia). Standardize assays using H9c2 cardiomyocytes under 1% O₂ conditions, and measure HIF-1α stabilization via Western blot .

Methodological Considerations Table

| Research Objective | Key Technique | Critical Parameters |

|---|---|---|

| Synthesis & Purity Validation | Preparative TLC, NMR, HRMS | Solvent polarity, retention factor (Rf), δ (ppm) |

| Solubility Optimization | Centrifugation, UV-Vis spectroscopy | Solvent polarity, λmax, centrifugal force |

| Biological Activity Screening | Way2Drug Pass Online, LDH assay | Pa score, % cytotoxicity, positive controls |

| Impurity Profiling | HPLC, GC, ICP-MS | Column type, detection limits, calibration curves |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.